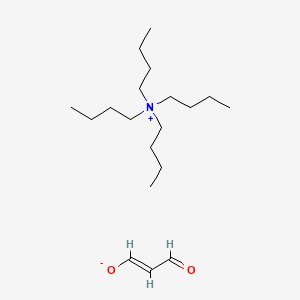

Malondialdehyde tetrabutylammonium salt

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Malondialdehyde tetrabutylammonium salt is typically synthesized by reacting malondialdehyde with tetrabutylammonium hydroxide. The reaction is carried out in a slightly basic buffer to stabilize the malondialdehyde, which is otherwise unstable . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Analyse Des Réactions Chimiques

Types of Reactions

Malondialdehyde tetrabutylammonium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex aldehydes and carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the enolate ion acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various aldehydes, alcohols, and substituted enolates, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Biochemical Research

Malondialdehyde tetrabutylammonium salt is primarily utilized in biochemical studies investigating oxidative stress and lipid peroxidation. It serves as a crucial reagent for understanding cellular damage mechanisms associated with various diseases, including neurodegenerative disorders and cancer. By quantifying malondialdehyde levels, researchers can assess the extent of oxidative damage in biological samples.

Analytical Chemistry

In analytical chemistry, this compound is employed to develop assays for detecting aldehydes in biological samples. It is particularly significant in the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde as an indicator of lipid peroxidation. This assay has been modified over the years to enhance specificity and reduce interferences from other compounds present in biological matrices .

Table 1: Comparison of Assay Methods for Malondialdehyde Quantification

| Method | Sensitivity | Specificity | Time Required | Reference |

|---|---|---|---|---|

| TBARS Assay | Moderate | Moderate | 60 min | |

| Liquid Chromatography | High | High | Varies | |

| Gas Chromatography | High | High | Varies |

Pharmaceutical Development

The compound is also significant in pharmaceutical formulations, where it helps stabilize active ingredients sensitive to oxidation. By incorporating this compound into drug formulations, manufacturers can enhance the shelf life and efficacy of pharmaceutical products, particularly those intended for long-term storage .

Food Industry

In the food industry, this compound acts as a marker for rancidity, enabling manufacturers to assess the quality and safety of food products. Its quantification helps ensure consumer protection by identifying oxidative deterioration in fats and oils during storage .

Table 2: Applications of this compound in Food Safety

| Application | Purpose |

|---|---|

| Rancidity Testing | Assessing quality of fats and oils |

| Quality Control | Ensuring safety standards in food products |

Environmental Monitoring

This compound is used in environmental studies to evaluate the impact of pollutants on ecosystems, particularly regarding oxidative stress levels in aquatic organisms. This application is crucial for assessing the health of aquatic environments and understanding the effects of environmental toxins on living organisms .

Case Studies

Several case studies have demonstrated the effectiveness of this compound across various fields:

- Oxidative Stress in Plants : A study highlighted the use of malondialdehyde as a biomarker for oxidative stress in plants subjected to abiotic stressors. The quantification of malondialdehyde levels provided insights into plant responses to environmental challenges .

- Food Quality Assessment : Research utilizing TBARS assays showed that fried foods exhibited higher levels of malondialdehyde, indicating lipid peroxidation during cooking processes. This research underscores the importance of monitoring oxidative damage in food products .

- Pharmaceutical Stability Studies : Investigations into drug formulations revealed that incorporating this compound significantly improved the stability of sensitive compounds under oxidative conditions, enhancing their therapeutic effectiveness over time .

Mécanisme D'action

Malondialdehyde tetrabutylammonium salt exerts its effects primarily through its reactivity with nucleophiles. The enolate ion formed from the compound can react with various nucleophilic sites in biological molecules, leading to the formation of adducts. These reactions are significant in the context of oxidative stress, where malondialdehyde-modified proteins can trigger cellular responses and contribute to disease processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Malondialdehyde potassium salt enolate

- 1,1,3,3-Tetramethoxypropane

- 1,1,3,3-Tetraethoxypropane

- 4-Hydroxynonenal

- Butylated hydroxytoluene

Uniqueness

Malondialdehyde tetrabutylammonium salt is unique due to its stability in a slightly basic buffer, which makes it more suitable for certain analytical applications compared to other malondialdehyde derivatives. Its ability to form stable enolate ions also makes it a valuable reagent in organic synthesis .

Activité Biologique

Malondialdehyde (MDA) is a significant biomarker for oxidative stress, primarily resulting from lipid peroxidation. Its tetrabutylammonium salt form (MDA-TBA) enhances its solubility and stability in biological environments, making it a useful compound in various biochemical assays. This article explores the biological activity of malondialdehyde tetrabutylammonium salt, including its mechanisms of action, analytical methods for quantification, and relevance in health and disease.

Mechanisms of Biological Activity

MDA interacts with various biological molecules, influencing cellular processes through several mechanisms:

- Lipid Peroxidation : MDA is a byproduct of lipid peroxidation, which can lead to cellular damage by modifying membrane lipids and proteins. This process is crucial in the pathogenesis of several diseases, including cardiovascular disorders and neurodegenerative diseases .

- Protein Modification : MDA can react with amino acids in proteins, leading to the formation of advanced glycation end products (AGEs) that disrupt normal protein function. This modification can impair cellular signaling and contribute to inflammation .

- Antimicrobial Activity : Some studies indicate that MDA exhibits antimicrobial properties, potentially affecting microbial cell membranes and metabolic processes .

Analytical Methods for Quantification

Quantifying MDA levels is essential for assessing oxidative stress in biological samples. Various methods have been developed:

- Thiobarbituric Acid Reactive Substances (TBARS) Assay : This classic method measures the reaction between MDA and thiobarbituric acid under acidic conditions to produce a colored complex measurable at 532 nm. It is widely used but lacks specificity as it can react with other aldehydes .

- Capillary Electrophoresis with Fluorescence Detection : This method allows for sensitive detection of MDA at low concentrations (25 nM) by derivatizing with TBA and employing fluorescence detection techniques .

- Ultra-High-Performance Liquid Chromatography (UHPLC) : Utilizing derivatization with 2,4-dinitrophenylhydrazine (DNPH), this method provides high sensitivity and specificity for measuring free and total MDA in plasma samples .

Case Study 1: MDA Levels in Respiratory Diseases

Research has shown elevated levels of MDA in exhaled breath condensate (EBC) among patients with chronic obstructive pulmonary disease (COPD) and asthma. A study reported that MDA concentrations correlated positively with markers of inflammation and oxidative stress in these patients . This suggests that monitoring MDA levels could serve as a diagnostic tool for assessing disease severity.

Case Study 2: Impact of Environmental Pollutants

A study highlighted the relationship between air pollution exposure and increased MDA levels in individuals living near high-traffic areas. Elevated MDA was associated with impaired lung function and increased inflammatory markers, indicating that environmental factors significantly influence oxidative stress levels in humans .

Data Tables

| Measurement Method | Detection Limit | Sample Type | Notes |

|---|---|---|---|

| TBARS Assay | 1.1 μM | Serum | Non-specific; reacts with various aldehydes |

| Capillary Electrophoresis | 25 nM | Dialysate | High sensitivity; requires derivatization |

| UHPLC-DNPH | 100 nM | Plasma | High specificity; internal standard used |

Propriétés

IUPAC Name |

(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXLQCGVBUWBHF-WLHGVMLRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100683-54-3 | |

| Record name | (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.